Cas no 17931-27-0 (2-(Methylthio)naphtho[2,1-d]thiazole)
![2-(Methylthio)naphtho[2,1-d]thiazole structure](https://ja.kuujia.com/scimg/cas/17931-27-0x500.png)
2-(Methylthio)naphtho[2,1-d]thiazole 化学的及び物理的性質
名前と識別子
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- 2-(Methylthio)naphtho[2,1-d]thiazole
- 2-methylmercaptonaphth[2,1-d]thiazole
- 2-methylsulfanylbenzo[g][1,3]benzothiazole
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- インチ: 1S/C12H9NS2/c1-14-12-13-10-7-6-8-4-2-3-5-9(8)11(10)15-12/h2-7H,1H3
- InChIKey: RNWCZRGHVWNRHE-UHFFFAOYSA-N
- ほほえんだ: S1C(=NC2=CC=C3C=CC=CC3=C12)SC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 234
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 66.4
2-(Methylthio)naphtho[2,1-d]thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A059004578-10g |
2-(Methylthio)naphtho[2,1-d]thiazole |
17931-27-0 | 95% | 10g |
$1,720.56 | 2022-04-02 | |
Alichem | A059004578-5g |
2-(Methylthio)naphtho[2,1-d]thiazole |
17931-27-0 | 95% | 5g |
$1,290.42 | 2022-04-02 | |
Alichem | A059004578-25g |
2-(Methylthio)naphtho[2,1-d]thiazole |
17931-27-0 | 95% | 25g |
$2,787.20 | 2022-04-02 |
2-(Methylthio)naphtho[2,1-d]thiazole 関連文献
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
2-(Methylthio)naphtho[2,1-d]thiazoleに関する追加情報
2-(Methylthio)naphtho[2,1-d]thiazole: A Comprehensive Overview
The compound with CAS No. 17931-27-0, commonly referred to as 2-(Methylthio)naphtho[2,1-d]thiazole, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is notable for its unique structure and versatile applications. In this article, we will delve into its chemical properties, synthesis methods, applications, and recent advancements in research.
Chemical Structure and Properties
2-(Methylthio)naphtho[2,1-d]thiazole is a heterocyclic compound characterized by a naphthothiazole ring system with a methylthio substituent at the 2-position. The naphthothiazole core consists of a fused benzene ring and a thiazole ring, which imparts unique electronic properties to the molecule. The methylthio group (-SMe) further enhances the compound's reactivity and stability. This structure makes it an attractive candidate for various chemical reactions and applications.
Synthesis Methods
The synthesis of 2-(Methylthio)naphtho[2,1-d]thiazole typically involves multi-step organic reactions. One common approach is the condensation of appropriate thioamide precursors with aromatic aldehydes or ketones under specific reaction conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. Researchers have also explored green chemistry approaches to minimize environmental impact during its production.
Applications in Materials Science
One of the most promising applications of 2-(Methylthio)naphtho[2,1-d]thiazole lies in materials science. Its electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have demonstrated its potential as a high-performance electron transport layer material in OLEDs, offering improved device efficiency and stability.
Pharmacological Applications
In the field of pharmacology, 2-(Methylthio)naphtho[2,1-d]thiazole has shown potential as a lead compound for drug development. Its ability to interact with biological systems makes it a candidate for anti-inflammatory and anticancer agents. Researchers have explored its mechanism of action and toxicity profiles in preclinical models, paving the way for further clinical investigations.
Recent Research Findings
Recent studies have shed light on the photochemical properties of 2-(Methylthio)naph th o[2,1-d]t hi azol e, revealing its potential as a photosensitizer in photodynamic therapy (PDT). This application leverages its ability to generate reactive oxygen species under light irradiation, making it effective against cancer cells while minimizing damage to healthy tissues.
Additionally, advancements in computational chemistry have enabled detailed modeling of naph th o[2 ,1 -d ]t hi azol e derivatives at the molecular level. These studies provide insights into their electronic configurations and reactivity patterns, guiding the design of novel compounds with enhanced functionalities.
Future Prospects
The future of n aph th o [ 2 , 1 -d ] t hi azol e derivatives looks promising as researchers continue to explore their diverse applications. Collaborative efforts between academia and industry are expected to accelerate the development of innovative materials and therapeutic agents based on this compound.
In conclusion,n aph th o [ 2 , 1 -d ] t hi azol e derivatives like CAS No . 17931 - 27 -0 represent a fascinating class of compounds with wide-ranging applications across multiple disciplines . As research progresses , we can anticipate even more groundbreaking discoveries that will further enhance our understanding and utilization of these remarkable molecules . p > article > response >
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